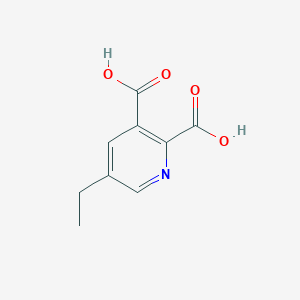









|
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH2:8]([C:10]1[CH:11]=[C:12]([C:21]([O:23]CC)=[O:22])[C:13]([C:16]([O:18]CC)=[O:17])=[N:14][CH:15]=1)[CH3:9].[OH-].[Na+]>O>[CH2:8]([C:10]1[CH:11]=[C:12]([C:21]([OH:23])=[O:22])[C:13]([C:16]([OH:18])=[O:17])=[N:14][CH:15]=1)[CH3:9] |f:2.3|
|


|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC
|
|
Name
|
four
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
under vigorous stirring in nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 3.5 hours
|
|
Duration
|
3.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
to separate into water layer and toluene layer
|
|
Type
|
CUSTOM
|
|
Details
|
was acidified at 45° to 55° C. with 28.3 g of 50% sulfuric acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
slowly cooled to 20° C
|
|
Type
|
FILTRATION
|
|
Details
|
The resultant white crystals were filtered
|
|
Type
|
WASH
|
|
Details
|
washed with 10 ml of cold water
|
|
Type
|
CUSTOM
|
|
Details
|
Dried under reduced pressure at 50° to 60° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |